molecular formula C6H8N2O3 B8786545 Methyl (5-methylisoxazol-3-yl)carbamate

Methyl (5-methylisoxazol-3-yl)carbamate

Cat. No.: B8786545
M. Wt: 156.14 g/mol
InChI Key: PGAMVHCCVDEFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-methylisoxazol-3-yl)carbamate (CAS 55808-09-8) is a carbamate derivative featuring a 5-methylisoxazole core linked to a methyl carbamate group. This compound is structurally characterized by a heterocyclic isoxazole ring substituted with a methyl group at position 5 and a carbamate moiety at position 2. Its molecular formula is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C6H8N2O3/c1-4-3-5(8-11-4)7-6(9)10-2/h3H,1-2H3,(H,7,8,9)

InChI Key

PGAMVHCCVDEFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (5-methylisoxazol-3-yl)carbamate belongs to a broader class of isoxazol-3-yl carbamates, which differ primarily in the substituents on the carbamate group and the isoxazole ring. Below is a detailed comparison with key analogs:

Key Findings:

Ethyl and tert-butyl analogs demonstrate higher stability, likely due to reduced steric hindrance (ethyl) or increased steric protection (tert-butyl) .

Synthetic Accessibility :

  • Ethyl (5-methylisoxazol-3-yl)carbamate is commercially available at 98% purity, suggesting robust synthetic protocols .
  • Dimethylcarbamate derivatives (e.g., 15a) are synthesized via a one-pot reaction using potassium tert-butoxide and dimethylcarbamoyl chloride in tetrahydrofuran, yielding crystalline products .

Ethyl and tert-butyl variants may offer improved pharmacokinetic profiles due to enhanced lipophilicity or metabolic stability .

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